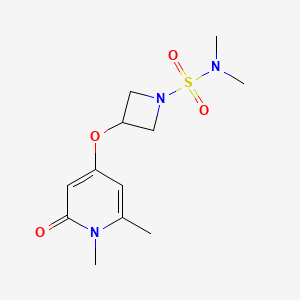
3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide is a useful research compound. Its molecular formula is C12H19N3O4S and its molecular weight is 301.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
Sulfonamides are a crucial class of compounds in medicinal chemistry, known for their antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances have focused on designing and developing sulfonamide hybrids, incorporating organic compounds like coumarin, isoxazole, tetrazole, and pyrazole to create a wide range of biological activities. These hybrids have been synthesized through various chemical strategies, leading to significant discoveries in the biological activity of sulfonamide compounds (Ghomashi, Aghaei, Massah, & Ghomashi, 2022).
Chemical Delivery Systems
Sulfonamide derivatives have been developed as chemical delivery systems for the treatment of conditions like cerebral toxoplasmosis. These systems exploit the biological activity of sulfonamides, modifying their structure to enhance delivery and efficacy. Research in this area has led to the development of compounds with improved lipophilic properties and demonstrated the ability to release the active drug in target tissues, such as the brain (Brewster, Deyrup, Seyda, & Bodor, 1991).
Antibacterial Agents
The quest for new antibacterial agents has led to the synthesis of novel heterocyclic compounds containing a sulfonamido moiety. These compounds have been evaluated for their antibacterial properties, with several demonstrating high activity against various bacterial strains. This research is crucial for the development of new treatments for bacterial infections, especially in the face of increasing antibiotic resistance (Azab, Youssef, & El-Bordany, 2013).
Molecular Interactions and Structures
The study of sulfonamide compounds extends beyond their biological activity to include their molecular interactions and crystal structures. For instance, research on aminopyrimidine sulfonate/carboxylate interactions has revealed intricate hydrogen-bonding arrangements that influence the stability and reactivity of these compounds. Such studies are essential for understanding the molecular basis of the biological activities of sulfonamides and for designing more effective drugs (Balasubramani, Muthiah, & Lynch, 2007).
Propriétés
IUPAC Name |
3-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N,N-dimethylazetidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-9-5-10(6-12(16)14(9)4)19-11-7-15(8-11)20(17,18)13(2)3/h5-6,11H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFLWTSIVXXGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-Fluorophenyl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2717166.png)
![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one](/img/structure/B2717168.png)
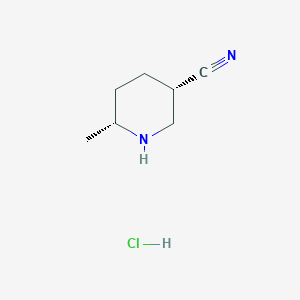
![2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2717173.png)
![N-{3-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2717175.png)
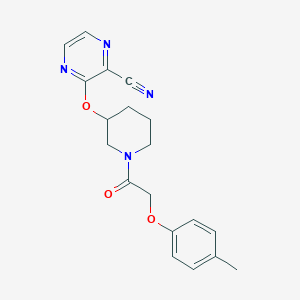
![3-(4-BROMOPHENYL)-8-[(4-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B2717177.png)
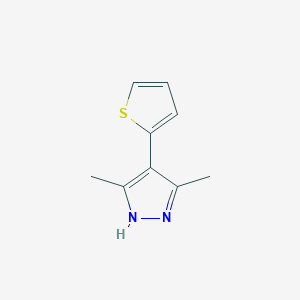
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2717182.png)
![2-{[1-(2,3-dimethoxybenzoyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine](/img/structure/B2717183.png)
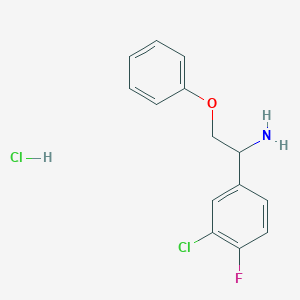
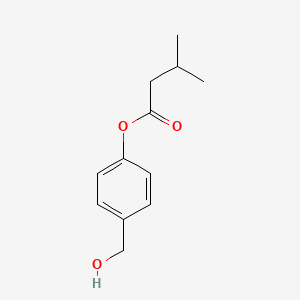
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-hydroxycyclohexyl)acetic acid](/img/structure/B2717187.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2717188.png)
